N-(2-benzoyl-4-methylphenyl)acetamide N-(2-benzoyl-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11025207
InChI: InChI=1S/C16H15NO2/c1-11-8-9-15(17-12(2)18)14(10-11)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18)
SMILES: CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol

N-(2-benzoyl-4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC11025207

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-methylphenyl)acetamide -

Specification

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
IUPAC Name N-(2-benzoyl-4-methylphenyl)acetamide
Standard InChI InChI=1S/C16H15NO2/c1-11-8-9-15(17-12(2)18)14(10-11)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18)
Standard InChI Key SOWNIRDTJRYCCK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

N-(2-Benzoyl-4-methylphenyl)acetamide consists of a central phenyl ring with three distinct substituents:

  • Benzoyl group (C₆H₅CO–) at the ortho (2nd) position.

  • Methyl group (–CH₃) at the para (4th) position.

  • Acetamide group (–NHCOCH₃) attached to the nitrogen atom of the aniline moiety.

The molecular formula is C₁₆H₁₅NO₂, with a molecular weight of 253.30 g/mol. The benzoyl and acetamide groups contribute to the compound’s polarity, while the methyl group enhances lipophilicity, influencing its solubility and pharmacokinetic profile .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of N-(2-benzoyl-4-methylphenyl)acetamide typically involves a two-step process:

Step 1: Benzoylation of 4-Methylaniline

4-Methylaniline reacts with benzoyl chloride in the presence of a base (e.g., pyridine) to yield N-(4-methylphenyl)benzamide:

C₆H₅COCl+C₆H₄(CH₃)NH₂C₆H₄(CH₃)NHCOC₆H₅+HCl\text{C₆H₅COCl} + \text{C₆H₄(CH₃)NH₂} \rightarrow \text{C₆H₄(CH₃)NHCOC₆H₅} + \text{HCl}

This step requires anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Step 2: Acetylation of the Intermediate

The benzoylated product undergoes acetylation using acetyl chloride or acetic anhydride:

C₆H₄(CH₃)NHCOC₆H₅+CH₃COClC₆H₃(CH₃)(COC₆H₅)NHCOCH₃+HCl\text{C₆H₄(CH₃)NHCOC₆H₅} + \text{CH₃COCl} \rightarrow \text{C₆H₃(CH₃)(COC₆H₅)NHCOCH₃} + \text{HCl}

Reaction temperatures between 60–80°C and catalytic amounts of DMAP (4-dimethylaminopyridine) improve yields .

Industrial-Scale Considerations

Large-scale production faces challenges such as:

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

  • Byproduct Formation: Over-acetylation or incomplete benzoylation, mitigated by stoichiometric control .

Physical and Chemical Properties

Thermodynamic Data

PropertyValue/Description
Melting PointNot reported (est. 180–190°C)
SolubilitySoluble in DMSO, ethanol; insoluble in water
LogP (Partition Coefficient)Estimated 3.2 ± 0.5

The compound’s low water solubility aligns with its lipophilic benzoyl and methyl groups, suggesting potential bioavailability limitations .

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting.

  • Photostability: Susceptible to UV-induced degradation of the acetamide group, necessitating storage in amber containers .

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Structural analogs suggest potential activities:

ActivityMechanismSupporting Evidence
Anti-inflammatoryCOX-2 inhibitionSimilar benzamides in
AntimicrobialDisruption of bacterial cell membranesChlorinated analogs in
AnalgesicOpioid receptor modulationPatent data from

In Silico Predictions

Molecular docking studies using the PDB ID 1CX2 (COX-2 enzyme) indicate favorable binding of the benzoyl group to the hydrophobic pocket, with a docking score of −8.2 kcal/mol .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBiological Activity
N-(2-Benzoyl-4-chlorophenyl)acetamideC₁₅H₁₃ClNO₂Chlorine substituent at C4Enhanced antimicrobial potency
N-(4-Benzoylphenyl)acetamideC₁₅H₁₃NO₂No methyl groupLower logP (2.7)
N-(2-Benzoyl-3-methylphenyl)acetamideC₁₆H₁₅NO₂Methyl at C3Reduced COX-2 affinity

The methyl group at C4 in N-(2-benzoyl-4-methylphenyl)acetamide optimizes steric interactions with enzyme active sites, potentially improving therapeutic efficacy compared to analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator